molecular formula C6H7FO3 B8195609 Methyl 2-(1-fluorocyclopropyl)-2-oxoacetate

Methyl 2-(1-fluorocyclopropyl)-2-oxoacetate

Cat. No.: B8195609
M. Wt: 146.12 g/mol
InChI Key: WDHMLFBZZVSOOQ-UHFFFAOYSA-N
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Description

Methyl 2-(1-fluorocyclopropyl)-2-oxoacetate is an organic compound that features a fluorinated cyclopropyl group attached to an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Stille cross-coupling reaction, which uses a (1-fluorocyclopropyl)metalloid reagent and aryl or alkenyl halides under mild conditions . This method is advantageous due to its ability to tolerate a wide range of functional groups.

Industrial Production Methods

Industrial production of Methyl 2-(1-fluorocyclopropyl)-2-oxoacetate may involve scaling up the Stille cross-coupling reaction. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-fluorocyclopropyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The fluorine atom in the cyclopropyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(1-fluorocyclopropyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of advanced materials, such as polymers with enhanced properties.

Mechanism of Action

The mechanism by which Methyl 2-(1-fluorocyclopropyl)-2-oxoacetate exerts its effects involves its interaction with specific molecular targets. The fluorinated cyclopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-chlorocyclopropyl)-2-oxoacetate
  • Methyl 2-(1-bromocyclopropyl)-2-oxoacetate
  • Methyl 2-(1-iodocyclopropyl)-2-oxoacetate

Uniqueness

Methyl 2-(1-fluorocyclopropyl)-2-oxoacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and metabolic resistance compared to its halogenated analogs.

Properties

IUPAC Name

methyl 2-(1-fluorocyclopropyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO3/c1-10-5(9)4(8)6(7)2-3-6/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHMLFBZZVSOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1(CC1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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